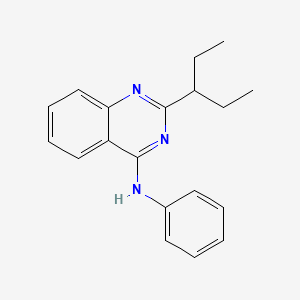

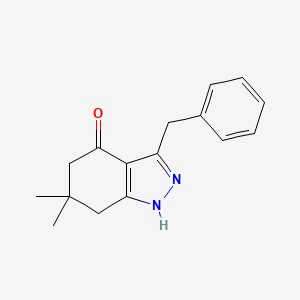

1-(3-pyridinylcarbonyl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-pyridinylcarbonyl)indoline is a compound that has garnered interest in various fields of chemical research. Its synthesis and properties are vital in understanding its potential applications and interactions in different chemical environments.

Synthesis Analysis

Palladium-Catalyzed Intramolecular Amination : A method to synthesize compounds like indoline through palladium-catalyzed intramolecular amination of C-H bonds has been developed. This method is efficient, uses low catalyst loading, and involves unactivated C-H bond functional groups (He et al., 2012).

Cyclization Reactions : Electrophilic cyclization reactions using silver nitrate can be applied to synthesize annulated pyridine derivatives, indicating a method that might be relevant for the synthesis of 1-(3-pyridinylcarbonyl)indoline (Ghavtadze et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-(3-pyridinylcarbonyl)indoline can be analyzed using various spectroscopic methods. Unfortunately, specific studies focused on this molecule were not found in the current literature search.

Chemical Reactions and Properties

Rh/Cu-Catalyzed Synthesis : A Rh/Cu-catalyzed synthesis method involving multiple C-H, C-C, and C-N bond cleavage and construction demonstrates the complexity and versatility in forming structures similar to 1-(3-pyridinylcarbonyl)indoline (Li et al., 2015).

Dipolar Cycloadditions : The use of dipolar cycloadditions in synthesizing spiro[indoline-3,2′-pyrrole] structures shows the potential reactivity of indoline derivatives (Wang et al., 2015).

Mécanisme D'action

While specific mechanisms of action for “1-(3-pyridinylcarbonyl)indoline” are not available, indoles and their derivatives are known to play a main role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Safety and Hazards

Orientations Futures

Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The development of new synthetic methods for the dearomatization of the indole nucleus to access complex structures from readily available reactants is a promising future direction .

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14(12-5-3-8-15-10-12)16-9-7-11-4-1-2-6-13(11)16/h1-6,8,10H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKDBWANSKSVMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)

![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)

![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)

![3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)

![((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5592416.png)

![1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol](/img/structure/B5592424.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(5-methyl-3-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5592438.png)

![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)